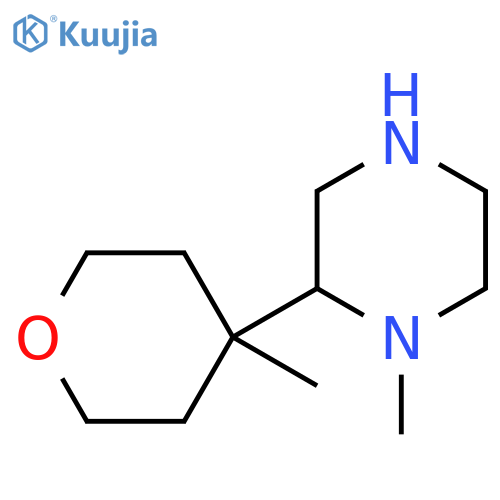

Cas no 2229159-08-2 (1-methyl-2-(4-methyloxan-4-yl)piperazine)

1-methyl-2-(4-methyloxan-4-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-2-(4-methyloxan-4-yl)piperazine

- 2229159-08-2

- EN300-1778019

-

- インチ: 1S/C11H22N2O/c1-11(3-7-14-8-4-11)10-9-12-5-6-13(10)2/h10,12H,3-9H2,1-2H3

- InChIKey: HUZLAZFYRJFEOY-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C)(CC1)C1CNCCN1C

計算された属性

- せいみつぶんしりょう: 198.173213330g/mol

- どういたいしつりょう: 198.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

1-methyl-2-(4-methyloxan-4-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778019-0.05g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 0.05g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-10.0g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 10g |

$7681.0 | 2023-06-02 | ||

| Enamine | EN300-1778019-2.5g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 2.5g |

$3501.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-1.0g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 1g |

$1785.0 | 2023-06-02 | ||

| Enamine | EN300-1778019-0.25g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 0.25g |

$1642.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-0.1g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 0.1g |

$1572.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-1g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 1g |

$1785.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-10g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 10g |

$7681.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-0.5g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 0.5g |

$1714.0 | 2023-09-20 | ||

| Enamine | EN300-1778019-5.0g |

1-methyl-2-(4-methyloxan-4-yl)piperazine |

2229159-08-2 | 5g |

$5179.0 | 2023-06-02 |

1-methyl-2-(4-methyloxan-4-yl)piperazine 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

1-methyl-2-(4-methyloxan-4-yl)piperazineに関する追加情報

1-Methyl-2-(4-methyloxan-4-yl)piperazine (CAS No. 2229159-08-2): A Comprehensive Overview

1-Methyl-2-(4-methyloxan-4-yl)piperazine (CAS No. 2229159-08-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic compound features a piperazine core substituted with a methyl group and a 4-methyloxan-4-yl moiety, making it a versatile intermediate in drug discovery and material science. Its unique structural properties contribute to its potential applications in various high-value industries.

The compound's molecular formula and structural features make it an interesting subject for researchers exploring new chemical entities (NCEs) and bioactive molecules. In recent years, there has been growing interest in such modified piperazine derivatives, particularly in the context of central nervous system (CNS) drug development and receptor modulation. The presence of both cyclic ether and amine functionalities in 1-methyl-2-(4-methyloxan-4-yl)piperazine offers unique opportunities for molecular interactions and pharmacological activity.

From a synthetic chemistry perspective, 1-methyl-2-(4-methyloxan-4-yl)piperazine represents an excellent example of heterocyclic compound design. The incorporation of the oxane (tetrahydropyran) ring introduces interesting stereochemical considerations, while the piperazine nitrogen atoms provide potential sites for further functionalization. These characteristics have made this compound particularly valuable in medicinal chemistry optimization programs, where researchers frequently search for piperazine-based building blocks with improved pharmacokinetic properties.

The physicochemical properties of CAS 2229159-08-2 contribute to its utility in various applications. The compound typically appears as a colorless to pale yellow liquid or low-melting solid under standard conditions, with moderate solubility in both polar and non-polar solvents. This balanced solubility profile makes it particularly useful in formulation development, a topic of increasing interest in pharmaceutical circles. Recent search trends indicate growing curiosity about solubility-enhancing excipients and drug delivery systems, areas where such compounds may find application.

In the context of current research trends, 1-methyl-2-(4-methyloxan-4-yl)piperazine has been investigated for its potential as a pharmacophore in several therapeutic areas. The scientific community has shown particular interest in its possible role in neurological disorders and metabolic diseases, reflecting broader healthcare concerns in modern society. These investigations align with frequently searched topics in medicinal chemistry, such as blood-brain barrier penetration and targeted drug design.

The commercial availability of 1-methyl-2-(4-methyloxan-4-yl)piperazine has made it accessible to researchers worldwide. Suppliers typically offer the compound with high purity levels (>95%), meeting the stringent requirements of pharmaceutical R&D and academic research. Market analysis reveals increasing demand for such specialty chemicals, driven by the expansion of drug discovery programs and contract research organizations globally.

From a safety perspective, proper handling procedures should always be followed when working with 1-methyl-2-(4-methyloxan-4-yl)piperazine, as with any chemical substance. Standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation systems, are recommended. These safety considerations reflect common search queries among laboratory professionals seeking chemical handling guidelines and best practices.

The synthesis of CAS 2229159-08-2 typically involves multi-step organic transformations, with published protocols available in the scientific literature. Modern synthetic approaches often emphasize atom economy and green chemistry principles, responding to growing environmental concerns in the chemical industry. These aspects connect with trending topics in chemical manufacturing, such as sustainable synthesis and process optimization.

Analytical characterization of 1-methyl-2-(4-methyloxan-4-yl)piperazine employs standard techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The availability of comprehensive analytical data facilitates its use in quality control applications and regulatory submissions, addressing common needs in pharmaceutical development workflows.

Looking forward, the potential applications of 1-methyl-2-(4-methyloxan-4-yl)piperazine continue to expand. Emerging research areas such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors may benefit from the unique properties of this compound. These cutting-edge topics align with current scientific discourse and frequently appear in literature searches by medicinal chemists and drug developers.

The intellectual property landscape surrounding CAS 2229159-08-2 reflects its commercial importance. Several patents describe its use as an intermediate in the synthesis of biologically active compounds, particularly in therapeutic areas addressing unmet medical needs. This patent activity corresponds with industry trends toward novel drug scaffolds and differentiated therapeutics.

In conclusion, 1-methyl-2-(4-methyloxan-4-yl)piperazine (CAS No. 2229159-08-2) represents a valuable chemical entity with diverse potential applications in pharmaceutical research and development. Its structural features, synthetic accessibility, and demonstrated utility position it as an important compound in modern drug discovery pipelines. As research continues to uncover new applications for such heterocyclic building blocks, this compound is likely to maintain its relevance in scientific and industrial contexts.

2229159-08-2 (1-methyl-2-(4-methyloxan-4-yl)piperazine) 関連製品

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)

- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)

- 1206974-69-7(2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde)

- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)

- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)